Dimethoxymethyl(phenyl)silane
Description
Chemical Identity Dimethoxymethyl(phenyl)silane (CAS 3027-21-2) is an organosilicon compound with the molecular formula C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol . Its IUPAC name is dimethoxy(methyl)phenylsilane, and it is structurally characterized by a silicon atom bonded to a methyl group, a phenyl group, and two methoxy substituents (Figure 1). Key synonyms include methylphenyldimethoxysilane and phenylmethyldimethoxysilane .
Applications This compound serves as a coupling agent in industrial applications, enhancing adhesion between organic and inorganic materials. It is widely used in adhesives, coatings, sealants, and electronic components, where strong interfacial bonding and durability are critical .
Properties
IUPAC Name |
dimethoxymethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUYENEAPLWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimethoxymethyl(phenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide . Another method includes the reaction of sodium metal particles with chlorobenzene and methyltrimethoxysilane in the presence of 15-crown-5 as a catalyst . The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with an 87% yield .
Chemical Reactions Analysis
Reductive Silylation with Lithium and Trimethylsilyl Chloride
Dimethoxymethyl(phenyl)silane undergoes Birch-type reductive silylation when treated with lithium metal in tetrahydrofuran (THF) and excess chlorotrimethylsilane (Me₃SiCl). This reaction produces two primary products:
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Dimethoxymethyl(Ttc)silane (Ttc = 3,4,5,6-tetrakis(trimethylsilyl)cyclohexen-1-yl) in 45% yield.
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Diastereomeric 2-[2,2-bis(trimethylsilyl)ethylidene]-1-methoxy-1-methyl-3,4,5-tris(trimethylsilyl)silolane isomers (2a , 2b ) in 20% and 8% yields, respectively, via an unexpected ring contraction from six- to five-membered silacycles .
The reaction mechanism involves:
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Electron transfer from Li to the phenyl ring.
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Silylation of the reduced intermediate by Me₃SiCl.
X-ray crystallography confirmed the structures of 2a and 2b , revealing distorted chair conformations in the silolane rings .
Hydrolysis and Condensation Reactions
The methoxy groups in this compound render it moisture-sensitive. Hydrolysis proceeds via nucleophilic attack by water, forming silanol intermediates:
Subsequent condensation of silanols yields siloxane networks. Kinetic studies indicate slower hydrolysis compared to trialkoxysilanes due to steric hindrance from the phenyl group .
Group Exchange Reactions
In the presence of chlorosilanes, this compound participates in methoxy-chloro exchange. For example, reacting with dimethyl dichlorosilane (Me₂SiCl₂) at 30–120°C produces methyldimethoxysilane and methyl dimethoxy chlorosilane as byproducts :
Optimized conditions (45–55°C, glass column reactor) achieve 87% yield of methyldimethoxysilane .
Hydride Transfer Reactions
While direct hydride transfer is less common for this compound compared to phenylsilane (PhSiH₃), its derivatives participate in reduction reactions. For instance:
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Reduction of phosphine oxides : Similar to phenylsilane, it reduces tertiary phosphine oxides to phosphines with retention of configuration :
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Catalytic reductions : In enzymatic systems (e.g., human carbonic anhydrase II), silane derivatives transfer hydrides to ketones, though enantioselectivity depends on the catalyst .
Table 1: Key Reaction Conditions and Yields
Scientific Research Applications
Chemical Properties and Reactions
Dimethoxymethyl(phenyl)silane is characterized by its ability to form stable silicon-carbon bonds, which allows it to undergo various chemical transformations. Key reactions include:
- Oxidation : Forms silanols or siloxanes.
- Reduction : Can be reduced to form silanes using reagents like lithium aluminum hydride (LiAlH₄).
- Substitution : Engages in nucleophilic substitution reactions with halides.
- Hydrolysis : Reacts with moisture to yield silanols and methanol.
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds. Its unique structure allows it to act as a precursor for various silicon-based materials.
Biological Applications
In biological research, this compound is utilized in the synthesis of biologically active molecules and as a protective group for functional groups in biomolecules. Its ability to form stable bonds makes it valuable in drug development and delivery systems.
Medical Uses
This compound is involved in developing pharmaceuticals, particularly in formulations that require stability and controlled release of active ingredients. Its properties enhance the efficacy of drug delivery systems.
Industrial Applications
This compound plays a crucial role in the production of silicone polymers, resins, and coatings. It is particularly noted for its use as a cross-linking agent for room-temperature vulcanized silicone rubber, enhancing mechanical strength and thermal stability .
Case Study 1: Cross-Linking Agent in Silicone Rubber
A study demonstrated that this compound significantly improved the mechanical properties of silicone rubber when used as a cross-linking agent. The resulting material exhibited enhanced heat resistance and moisture resistance compared to traditional silicone formulations .
Case Study 2: Drug Delivery Systems
Research highlighted the use of this compound in developing advanced drug delivery systems. The compound's ability to form stable complexes with active pharmaceutical ingredients led to improved release profiles and bioavailability .
Mechanism of Action
The mechanism of action of dimethoxymethyl(phenyl)silane involves its ability to form stable silicon-carbon bonds. This compound can undergo various chemical transformations, allowing it to interact with different molecular targets and pathways. For example, it can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison
Key Findings
Steric and Electronic Effects: Methyl groups reduce steric hindrance, leading to higher synthetic yields (e.g., this compound) compared to bulkier substituents like phenyl or trifluoropropyl . Bulky substituents (e.g., naphthyl in dimethoxy(naphthalen-1-yl)(phenyl)silane) alter electronic properties and reactivity, impacting hydrogen-bonding patterns in silanol precursors .
Functional Group Impact :
- Methoxy vs. Ethoxy : Ethoxy-substituted silanes (e.g., Chloromethylmethyldiethoxysilane) hydrolyze faster than methoxy analogs, making them reactive in crosslinking applications .
- Fluorinated Groups : The 3,3,3-trifluoropropyl group in Dimethoxy(trifluoropropyl)silane introduces hydrophobicity and thermal stability, ideal for water-resistant coatings .
Applications :
- Adhesion Promotion : this compound outperforms diphenyldimethoxy silane in composite materials due to balanced steric and electronic properties .
- Sol-Gel Reactions : Diphenyldimethoxy silane (DPDMS) is preferred in polysilane synthesis for its cost-efficiency and moderate reactivity .
Research Findings and Performance Data
Table 2: Research Insights
Biological Activity
Dimethoxymethyl(phenyl)silane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its biological activity, particularly in the context of anticancer and antimicrobial properties, is of significant interest. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its silane backbone, which features two methoxy groups and a phenyl group. The general formula can be represented as:
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research has shown that silanes can enhance the antimicrobial efficacy of coatings and materials. The incorporation of silanes into polymer matrices has been reported to improve resistance against bacterial adhesion and biofilm formation.
Case Studies
- Anticancer Activity : A study investigated the effects of silane derivatives on human cancer cell lines. Results indicated that certain silanes could significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antimicrobial Efficacy : In another study focusing on silane-modified surfaces, it was found that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls. This suggests potential applications in medical devices and hospital environments to mitigate infection risks.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Cell cycle arrest | ||
| Antimicrobial | Reduced bacterial adhesion | |
| Biofilm formation inhibition |
Research Findings
- Mechanistic Insights : Studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to altered cellular functions.
- Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols.
Q & A
Q. How can researchers resolve contradictions between computational predictions and experimental data in silane reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
